
2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole (abbreviated as 2-AMTMO) is an organic compound that has been used in a variety of scientific applications. It is a member of the oxazole family, a class of compounds that are characterized by their nitrogen-oxygen heterocyclic ring structure. 2-AMTMO has been studied for its potential use in synthetic organic chemistry and biochemistry. In particular, its reactivity and properties have been investigated for the purpose of synthesizing novel compounds and studying the mechanisms of their biological activities.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Synthesis of Extended Oxazoles : Oxazole derivatives, including 2-(azidomethyl)oxazoles, serve as reactive scaffolds for synthetic elaboration. These compounds facilitate a range of substitution reactions, showcasing their versatility in organic synthesis (Patil & Luzzio, 2016).
Efficient Multistep Synthesis : A three-step protocol developed for producing 2-(azidomethyl)oxazoles from vinyl azides via continuous-flow process demonstrates their potential in streamlined chemical synthesis. This method highlights the utility of azido oxazoles as building blocks in organic chemistry (Rossa et al., 2018).
Biological and Pharmacological Potential
Antitubulin Agents : Oxazole derivatives, including those related to the query compound, have been evaluated for their antiproliferative activity against cancer cell lines. They act as antimitotic agents, interfering with microtubule formation, indicating their potential as cytotoxic drugs for cancer treatment (Romagnoli et al., 2017).
Antiproliferative Activity : Novel oxazole derivatives have shown significant antiproliferative activity in vitro, comparing favorably with known cytotoxic agents. These findings underscore the therapeutic potential of oxazole compounds in cancer treatment (Liu et al., 2009).
General Insights on Oxazoles
Versatile Biological Activities : Oxazoles are known for their wide range of biological activities, making them attractive targets for medicinal chemistry. Their ability to bind various enzymes and receptors due to their heterocyclic structure allows for diverse pharmacological applications (Zhang, Zhao, & Zhou, 2018).
Eigenschaften
IUPAC Name |
2-(azidomethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-18-9-4-8(5-10(19-2)13(9)20-3)11-6-15-12(21-11)7-16-17-14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOACWJCFLSLYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
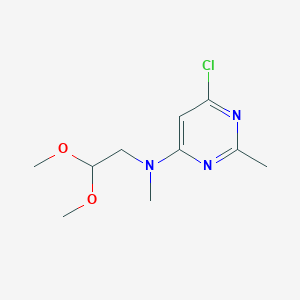

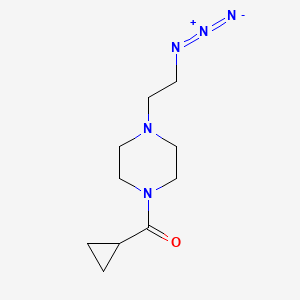
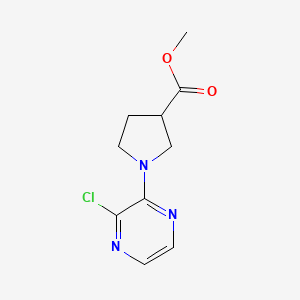
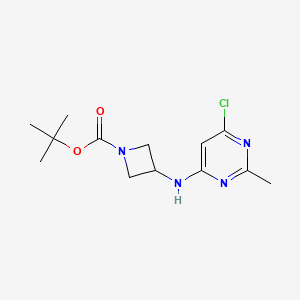
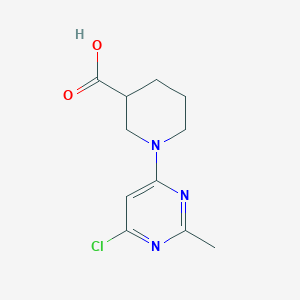
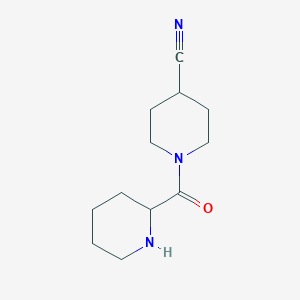
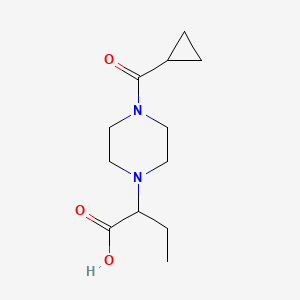

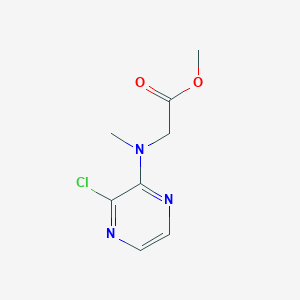


![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480123.png)
